1-(6-Fluoropyridin-2-yl)piperidin-4-one
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Overview
Description
1-(6-Fluoropyridin-2-yl)piperidin-4-one is an organic compound with the molecular formula C10H11FN2O It is a fluorinated derivative of piperidinone, featuring a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoropyridin-2-yl)piperidin-4-one typically involves the reaction of 6-fluoropyridine with piperidin-4-one under specific conditions. One common method includes:
Starting Materials: 6-fluoropyridine and piperidin-4-one.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoropyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1-(6-Fluoropyridin-2-yl)piperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Fluoropyridin-2-yl)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-2-yl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluoropyridine moiety enhances its binding affinity and selectivity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoropyridin-2-yl)piperidin-4-one
- 1-(6-Chloropyridin-2-yl)piperidin-4-one
- 1-(6-Bromopyridin-2-yl)piperidin-4-one
Uniqueness
1-(6-Fluoropyridin-2-yl)piperidin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance metabolic stability, bioavailability, and binding affinity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
1-(6-fluoropyridin-2-yl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABBWFIBCXQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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